![molecular formula C19H21NO2 B14328987 Ethanol, 2,2'-[(9-anthracenylmethyl)imino]bis- CAS No. 109297-66-7](/img/structure/B14328987.png)
Ethanol, 2,2'-[(9-anthracenylmethyl)imino]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2,2’-[(9-anthracenylmethyl)imino]bis- is a chemical compound known for its unique structure and properties It is characterized by the presence of an anthracene group attached to an ethanol backbone through an imino linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-[(9-anthracenylmethyl)imino]bis- typically involves the reaction of 9-anthracenemethanamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{9-Anthracenemethanamine} + \text{Ethylene Oxide} \rightarrow \text{Ethanol, 2,2’-[(9-anthracenylmethyl)imino]bis-} ]
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of catalysts and specific reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethanol, 2,2’-[(9-anthracenylmethyl)imino]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthracene derivatives.
Reduction: Reduction reactions can lead to the formation of reduced anthracene compounds.
Substitution: The imino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve nucleophilic or electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce dihydroanthracene compounds.
Aplicaciones Científicas De Investigación
Ethanol, 2,2’-[(9-anthracenylmethyl)imino]bis- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe.
Biology: Investigated for its potential interactions with biological molecules and its use in bioimaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of Ethanol, 2,2’-[(9-anthracenylmethyl)imino]bis- involves its interaction with molecular targets through its anthracene and imino groups. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-[(4-Methylphenyl)imino]bisethanol
- 2,2’-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)imino]bisethanol
- 2,2’-[(2-Dimethylaminoethyl)imino]bisethanol
Uniqueness
Ethanol, 2,2’-[(9-anthracenylmethyl)imino]bis- is unique due to the presence of the anthracene group, which imparts distinct fluorescent properties and reactivity. This makes it particularly valuable in applications requiring fluorescence and specific chemical interactions.
Propiedades
Número CAS |
109297-66-7 |
|---|---|
Fórmula molecular |
C19H21NO2 |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
2-[anthracen-9-ylmethyl(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C19H21NO2/c21-11-9-20(10-12-22)14-19-17-7-3-1-5-15(17)13-16-6-2-4-8-18(16)19/h1-8,13,21-22H,9-12,14H2 |
Clave InChI |
LEBZMXYJDNWXPS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CN(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(5R,7R,9R,10S,11R,13S,17R)-11-hydroxy-17-[(2S,5R)-2-hydroxy-5-(2-methylpropyl)-2,5-dihydrofuran-3-yl]-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B14328908.png)
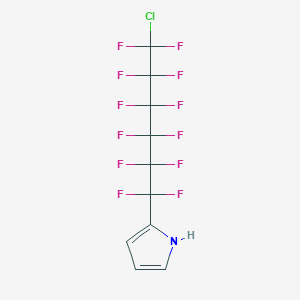
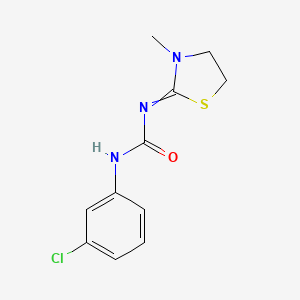

![4,5-Diphenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B14328922.png)
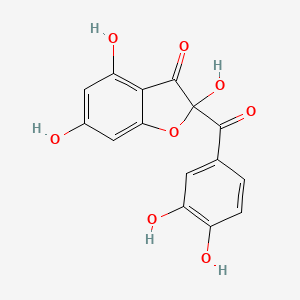
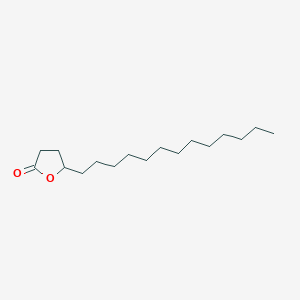

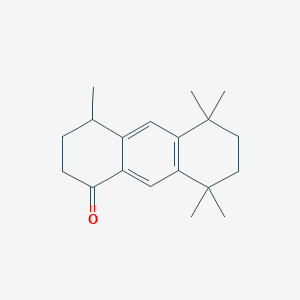
![7-(Oxomethylidene)bicyclo[3.3.1]nonan-3-one](/img/structure/B14328970.png)
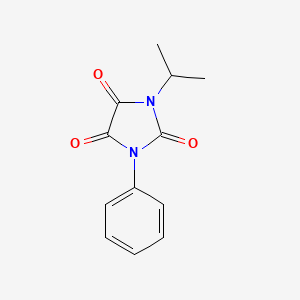

![Triphenyl[phenyl(trimethylsilyl)methylidene]-lambda~5~-phosphane](/img/structure/B14328980.png)
![1-[5-Chloro-2-(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate](/img/structure/B14328986.png)
